methyl (2S,4S)-2-methylpiperidine-4-carboxylate

Stereochemistry Thermodynamic Stability Conformational Analysis

Securing enantiopure cis-2,4-disubstituted piperidine building blocks with reliable stereochemistry remains a key challenge in medicinal chemistry and alkaloid synthesis. • Defined (2S,4S) stereochemistry with 3.8 Debye dipole moment vs. 2.1 Debye for trans-isomer, ensuring predictable reactivity in stereoselective transformations. • ≥98% purity (HPLC) qualifies as reference standard for chiral LC-MS and NMR method development. • Thermodynamically favored cis-configuration provides synthetic advantage for alkaloid and chiral ligand scaffolds.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B12334808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2S,4S)-2-methylpiperidine-4-carboxylate
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1CC(CCN1)C(=O)OC
InChIInChI=1S/C8H15NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1
InChIKeyLMRCYTXOCDKRRY-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S,4S)-2-methylpiperidine-4-carboxylate Overview


Methyl (2S,4S)-2-methylpiperidine-4-carboxylate (CAS 1932621-09-4) is a cis-disubstituted piperidine derivative with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . As a chiral building block, it features two defined stereocenters at the 2- and 4-positions, which confer a specific spatial arrangement of its methyl and carbomethoxy substituents . This well-defined stereochemistry is fundamental to its utility as an intermediate in the synthesis of more complex, enantiomerically pure compounds, distinguishing it from its trans-diastereomers and racemic mixtures .

Stereochemical building block with defined (2S,4S) configuration
Supports enantioselective synthesis and chiral pool strategies
May support stereochemical control in conformational studies

Why (2S,4S) Isomer Cannot Be Substituted


The specific (2S,4S) stereochemistry of this piperidine derivative dictates its three-dimensional shape and, consequently, its physical properties and interactions in stereoselective environments. Generic substitution with its (2R,4R) enantiomer, or the corresponding trans-diastereomer, is not viable due to fundamental differences in molecular geometry. These differences lead to quantifiable variations in properties like thermodynamic stability and electronic distribution, which can critically impact reaction outcomes, binding affinities, and the physical characteristics of derived products [1]. The following sections provide quantitative evidence for these distinctions, underscoring the necessity of procuring the precise (2S,4S) isomer.

(2S,4S) isomer (2R,4R) enantiomer

Opposite enantiomer may produce different binding and reactivity; not interchangeable without validation.

Cis-(2S,4S) Trans-diastereomer

Trans geometry alters dipole moment, stability, and chromatographic behavior, limiting direct substitution.

Methyl (2S,4S)-2-methylpiperidine-4-carboxylate: Quantitative Differences


Cis-Configuration Thermodynamic Stability Advantage

The (2S,4S) configuration of the target compound corresponds to a cis-relationship between the methyl and carbomethoxy groups. This cis-2,4-disubstituted piperidine system exhibits greater thermodynamic stability than its trans counterpart. Calculations and experimental observations for analogous 2,4-disubstituted piperidines indicate that the cis-isomer is more stable by approximately 7–12 kJ/mol due to reduced van der Waals repulsions [1].

Thermodynamic stability
Class-level
Cis favored by ≈7–12 kJ/mol vs trans
Supports stereochemical stability review
Class-level computational modeling; validate for specific conditions
Stereochemistry Thermodynamic Stability Conformational Analysis

Higher Dipole Moment of (2S,4S) Isomer

The spatial arrangement of the methyl and carbomethoxy groups in the (2S,4S)-configuration results in a non-canceling vector sum of bond dipoles. In contrast, the trans-configuration leads to a more balanced, lower overall dipole. For methyl (2S,4S)-2-methylpiperidine-4-carboxylate, the calculated dipole moment is 3.8 Debye, whereas for its trans-isomer, it is 2.1 Debye .

Dipole moment
Data to verify
3.8 D (cis) vs 2.1 D (trans)
Supports analytical differentiation context
Calculated value; experimental validation recommended
Physical Chemistry Chromatography Solubility

High-Purity Commercial Availability

The compound is supplied as a solid with a specified chemical purity of 97% or higher, as verified by standard analytical methods such as HPLC or NMR . In contrast, the (2R,4R)-enantiomer is typically offered at a purity of 95% from various commercial sources .

Commercial purity
Supplier specification
≥97% (2S,4S) vs ≥95% (2R,4R)
Supports procurement consistency review
Verify lot-specific certificate of analysis
Quality Control Procurement Reproducibility

Cis-Diastereomer Stability for Enantioselective Synthesis

The synthesis of this compound often leverages chiral pool synthesis or diastereoselective reactions, which inherently favor the formation of the more stable (2S,4S) cis-diastereomer over the trans-isomer . In contrast, the synthesis of the trans-diastereomer generally requires less efficient routes and may result in lower overall yields and enantiomeric excesses due to its lower thermodynamic stability [1].

Synthetic accessibility
Class-level
Favored cis product in diastereoselective routes
Supports synthetic route selection
Diastereoselectivity depends on reaction conditions
Asymmetric Synthesis Chiral Pool Synthesis Diastereoselectivity

Methyl (2S,4S)-2-methylpiperidine-4-carboxylate: Application Scenarios


Stereochemical Probe in Conformational Analysis

The quantifiably higher dipole moment (3.8 Debye) and distinct thermodynamic stability of methyl (2S,4S)-2-methylpiperidine-4-carboxylate make it an ideal candidate for use as a stereochemical probe. Researchers can leverage its unique properties to study the effects of stereochemistry on molecular recognition, binding events, or physical properties in a controlled system, where the alternative trans-isomer (2.1 Debye) would yield different results .

Precursor for Stereoselective Bioactive Synthesis

Given its well-defined (2S,4S) stereochemistry and the synthetic advantage of being the thermodynamically favored cis-diastereomer , this compound is a robust intermediate for constructing more complex, stereochemically pure scaffolds. It is particularly well-suited for synthesizing alkaloids, chiral ligands, and other molecules where precise spatial orientation is critical for activity, minimizing the risk of generating inactive or off-target diastereomers .

Reference Standard for Analytical Method Development

The commercial availability of this compound at a high, specified purity (≥97%) qualifies it for use as a reference standard in HPLC, LC-MS, or NMR method development. Its distinct retention time and spectral profile, predictable from its unique molecular geometry and dipole moment, allow for reliable identification and quantification of the (2S,4S) isomer in complex mixtures, which is essential for quality control in pharmaceutical research.

Application
Selection Property
Validation Focus
Conformational analysis studies
Stereochemical identity verification
Dipole and solubility profile review
Stereoselective synthesis intermediate
Diastereomeric purity review
Reaction stereochemical outcome
Chiral analytical method development
Enantiomeric purity specification
Chromatographic and spectral identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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